(R)-3-Hydroxydecanoic acid (R)-3-Hydroxydecanoic acid , also known as 3-hda or myrmicacin, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a weakly acidic compound (based on its pKa). exists in all eukaryotes, ranging from yeast to humans. In humans, is involved in fatty acid biosynthesis pathway.
Brand Name: Vulcanchem
CAS No.: 19525-80-5
VCID: VC0516084
InChI: InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1
SMILES: CCCCCCCC(CC(=O)O)O
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol

(R)-3-Hydroxydecanoic acid

CAS No.: 19525-80-5

Cat. No.: VC0516084

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(R)-3-Hydroxydecanoic acid - 19525-80-5

Specification

CAS No. 19525-80-5
Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
IUPAC Name (3R)-3-hydroxydecanoic acid
Standard InChI InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1
Standard InChI Key FYSSBMZUBSBFJL-SECBINFHSA-N
Isomeric SMILES CCCCCCC[C@H](CC(=O)O)O
SMILES CCCCCCCC(CC(=O)O)O
Canonical SMILES CCCCCCCC(CC(=O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

(R)-3-Hydroxydecanoic acid belongs to the class of medium-chain β-hydroxy acids, characterized by the formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol. Its IUPAC name, (3R)-3-hydroxydecanoic acid, reflects the stereospecific hydroxyl group at carbon 3. The compound’s chiral center confers distinct biochemical interactions compared to its (S)-enantiomer. Key structural identifiers include:

PropertyValue
CAS Registry Number19525-80-5
SMILES NotationCCCCCCCCC@HO
InChI KeyFYSSBMZUBSBFJL-SECBINFHSA-N
Physical StateSolid powder at room temperature
SolubilityPartially soluble in polar organic solvents

The hydroxyl group at C-3 facilitates hydrogen bonding, influencing its solubility and interaction with biological membranes . Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) analyses confirm its enantiopurity in natural sources, such as arthropod secretions .

Natural Occurrence and Ecological Roles

Arthropod Secretions

(R)-3-Hydroxydecanoic acid was first isolated as a major component of the scent gland secretions of Prionostemma harvestmen (Opiliones, Gagrellinae), constituting ~25% of the volatile blend . In these arachnids, the compound acts as an antimicrobial defense agent, protecting integumental surfaces from bacterial and fungal colonization. Chiral-phase GC-MS analyses of ozopore secretions revealed enantiopure (R)-3-HDA, with no detectable (S)-isomer . This specificity suggests enzymatic control over its biosynthesis, likely involving stereospecific ketoacyl-ACP reductases.

Marine Microbial Metabolites

Marine-derived fungi, such as Aureobasidium sp., produce (R)-3-HDA as part of mixed secondary metabolite suites. In one study, the compound exhibited antifungal activity against Candida albicans (7.7 mm inhibition zone at 10 µg) . Co-occurrence with structurally related dihydroxy acids (e.g., 3,5-dihydroxydecanoic acid) implies shared biosynthetic pathways involving fatty acid oxidation and hydroxylation .

Biosynthesis Pathways

Microbial Fermentation

(R)-3-Hydroxydecanoic acid is synthesized via β-oxidation of longer-chain fatty acids or through de novo pathways in bacteria and fungi. Pseudomonas aeruginosa, a model organism for hydroxy acid production, generates 3-HDA as an intermediate in rhamnolipid biosynthesis. Key enzymatic steps include:

  • Ketoacyl-ACP synthase (FabF): Extends acyl chains to 10 carbons.

  • β-Ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group with (R)-stereospecificity.

Chemical Synthesis

A novel route starting from levoglucosenone—a cellulose pyrolysis product—enables enantioselective synthesis without chiral catalysts. The process involves:

  • Michael Addition: Levoglucosenone reacts with a Grignard reagent to form a β-hydroxy ketone intermediate.

  • Hydrogenolysis: Cleavage of the ketone group yields (R)-3-HDA with >98% enantiomeric excess.

Antimicrobial Mechanisms and Applications

Antibacterial Activity

(R)-3-HDA disrupts Gram-negative bacterial membranes, particularly in Pseudomonas aeruginosa, by intercalating into lipid bilayers and increasing permeability. Minimum inhibitory concentrations (MICs) range from 50–100 µg/mL, depending on strain virulence. Synergy with conventional antibiotics (e.g., ciprofloxacin) enhances efficacy, reducing biofilm formation by 40–60% in in vitro models.

Antifungal Properties

In marine fungi, 3-HDA contributes to competitive exclusion by inhibiting hyphal growth in rival species. At 10 µg, the compound reduces Candida albicans viability by 30% through mitochondrial membrane depolarization .

Emerging Applications and Research Frontiers

Antifouling Agents

Marine coatings incorporating 3-HDA exhibit 70% reduction in barnacle adhesion over 12 weeks, outperforming traditional copper-based solutions .

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